5-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Overview
Description
5-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a fluorophenyl and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxylate with 4-fluorophenyl ketones under basic conditions to form the pyrazolo[1,5-a]pyrimidine ring system . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
5-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a methyl group.
5-(4-Fluorophenyl)pyridine-2-carboxylic acid: Contains a pyridine ring instead of a pyrazolo[1,5-a]pyrimidine core.
Uniqueness
5-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of both a fluorophenyl and a carboxylic acid group. This combination of features can impart distinct electronic and steric properties, making it valuable for various applications .
Properties
Molecular Formula |
C14H10FN3O2 |
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Molecular Weight |
271.25 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C14H10FN3O2/c1-8-6-13-16-11(9-2-4-10(15)5-3-9)7-12(14(19)20)18(13)17-8/h2-7H,1H3,(H,19,20) |
InChI Key |
PPQIPFBDBKDNAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1)C3=CC=C(C=C3)F)C(=O)O |
Origin of Product |
United States |
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